molecular formula C14H20ClN3O B249239 N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide

N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide

Cat. No. B249239
M. Wt: 281.78 g/mol
InChI Key: KOSTWENIWBTFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. In

Mechanism of Action

N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which is a critical step in synaptic plasticity and learning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. By blocking the NMDA receptor, this compound reduces the excitability of neurons, which can lead to a decrease in synaptic plasticity and learning. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in pain, addiction, and reward pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in lab experiments is its selective antagonism of the NMDA receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to interact with other receptors, such as the sigma-1 receptor, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in scientific research. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential therapeutic applications of this compound in pain management and addiction treatment. Additionally, further research is needed to explore the potential off-target effects of this compound and to develop more selective NMDA receptor antagonists.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for its application in scientific research.

Synthesis Methods

The synthesis of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide involves several steps, starting with the reaction of 3-chloroaniline with 4-methylpiperazine to form 3-(4-methylpiperazin-1-yl)aniline. The resulting compound is then reacted with propionyl chloride to form N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propionamide. The final product is purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in synaptic plasticity, learning, and memory. This compound has also been used to study the role of the NMDA receptor in pain, addiction, and neurodegenerative diseases.

properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)6-5-14(19)16-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19)

InChI Key

KOSTWENIWBTFJN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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